N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide
Description
The compound with the identifier N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide is a chemical substance that has garnered interest in various scientific fields
Properties
IUPAC Name |
N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4/c1-4-37-24-15-22(25(38-5-2)14-21(24)33-29(36)18-9-7-6-8-10-18)34-16-23(35)26(27(34)30)28-31-19-12-11-17(3)13-20(19)32-28/h6-15H,4-5,16,30H2,1-3H3,(H,31,32)(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSYQZQQFHQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=O)C(=C3N)C4=NC5=C(N4)C=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=O)C(=C3N)C4=NC5=C(N4)C=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions that convert starting materials into the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure consistent quality and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its behavior and applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions lead to the compound’s effects on biological systems. The molecular targets may include enzymes, receptors, and other proteins that play a role in the compound’s activity.
Comparison with Similar Compounds
Similar Compounds: N-[4-[5-amino-4-(6-methyl-1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures or functional groups.
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
